2-hydroxy-N,N-dimethyl-5-nitrobenzamide
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Overview
Description
2-hydroxy-N,N-dimethyl-5-nitrobenzamide is an organic compound with the molecular formula C9H10N2O4 It is a derivative of benzamide, characterized by the presence of a hydroxyl group, two methyl groups, and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N,N-dimethyl-5-nitrobenzamide typically involves the nitration of N,N-dimethylbenzamide followed by hydroxylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position on the benzene ring. The hydroxylation step can be achieved using suitable hydroxylating agents such as hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and hydroxylation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N,N-dimethyl-5-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst, iron powder with hydrochloric acid.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Quinones.
Reduction: 2-hydroxy-N,N-dimethyl-5-aminobenzamide.
Substitution: Various substituted benzamides depending on the reagents used.
Scientific Research Applications
2-hydroxy-N,N-dimethyl-5-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-hydroxy-N,N-dimethyl-5-nitrobenzamide involves its interaction with specific molecular targets and pathways. The hydroxyl and nitro groups play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-N,N-dimethylbenzamide: Lacks the nitro group, resulting in different chemical and biological properties.
N,N-dimethyl-5-nitrobenzamide:
2-hydroxy-5-nitrobenzamide: Lacks the dimethyl groups, influencing its solubility and interaction with biological targets.
Uniqueness
2-hydroxy-N,N-dimethyl-5-nitrobenzamide is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-hydroxy-N,N-dimethyl-5-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-10(2)9(13)7-5-6(11(14)15)3-4-8(7)12/h3-5,12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBIOQQPPUWKAOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CC(=C1)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>31.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24791637 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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